molecular formula C20H22ClN3O4S2 B255177 Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate

Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate

Cat. No. B255177
M. Wt: 468 g/mol
InChI Key: NLGZOOBUFDHTLV-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate, also known as CTPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CTPI belongs to the class of thiazolidinone derivatives and has been studied for its ability to act as an anti-inflammatory, antioxidant, and anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of pro-inflammatory cytokines. This compound also activates the Nrf2/ARE signaling pathway, which plays a role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate in lab experiments include its ability to exhibit anti-inflammatory, antioxidant, and anticancer activity. This compound is also relatively easy to synthesize and has been found to be non-toxic in animal studies. However, the limitations of using this compound in lab experiments include the lack of information on its pharmacokinetics and toxicity in humans. Further studies are needed to determine the optimal dosage and administration of this compound in humans.

Future Directions

There are several future directions for the study of Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate. One direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Another direction is to explore the anticancer properties of this compound in various cancer types. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in humans, as well as its potential toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate involves the reaction of ethyl 4-bromo-1-piperazinecarboxylate with 2-chlorobenzaldehyde and 2-aminothiazole in the presence of triethylamine and acetic acid. The resulting product is then treated with ethyl chloroformate to obtain this compound in high yield.

Scientific Research Applications

Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C20H22ClN3O4S2

Molecular Weight

468 g/mol

IUPAC Name

ethyl 4-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H22ClN3O4S2/c1-2-28-19(27)23-11-9-22(10-12-23)17(25)7-8-24-18(26)16(30-20(24)29)13-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3/b16-13+

InChI Key

NLGZOOBUFDHTLV-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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